molecular formula C23H15NO5S B383591 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-furoate CAS No. 384363-25-1

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-furoate

Cat. No. B383591
CAS RN: 384363-25-1
M. Wt: 417.4g/mol
InChI Key: VUDDYUXFAORJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-furoate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of coumarin, a natural compound found in many plants that has been shown to have various biological activities.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-furoate is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. Its anticancer properties may be due to its ability to induce apoptosis and inhibit cell proliferation. Its neuroprotective properties may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-furoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and kidneys. It has also been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-furoate in lab experiments is its potential to target multiple pathways involved in various diseases. Its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties make it a versatile compound for scientific research. However, one limitation of using this compound is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.

Future Directions

There are several future directions for the research of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-furoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-furoate can be achieved through a multi-step process. The first step involves the synthesis of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4H-chromen-4-one, which can be achieved through the condensation of 2-acetylbenzo[b]thiophene with 2,3-dimethyl-1,4-naphthoquinone. The second step involves the synthesis of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-furoate, which can be achieved through the reaction of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4H-chromen-4-one with 2-furoyl chloride.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-furoate has shown potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies. Additionally, it has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO5S/c1-12-16(29-23(26)17-7-5-11-27-17)10-9-14-20(25)19(13(2)28-21(12)14)22-24-15-6-3-4-8-18(15)30-22/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDDYUXFAORJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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